4-(3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles. These compounds are characterized by a benzimidazole moiety where its imidazole ring is attached to a phenyl group
Preparation Methods
The synthesis of 4-(3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors, to exert its effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 4-(3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide include other phenylbenzimidazoles and benzimidazole derivatives . These compounds share a similar core structure but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C25H22N4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-16-22(24(30)27-18-10-4-3-5-11-18)23(17-9-8-12-19(15-17)31-2)29-21-14-7-6-13-20(21)28-25(29)26-16/h3-15,23H,1-2H3,(H,26,28)(H,27,30) |
InChI Key |
BPBLHYUZTCPQST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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